molecular formula C13H20ClNO B1441159 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-10-6

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1441159
CAS No.: 1219949-10-6
M. Wt: 241.76 g/mol
InChI Key: OGMHKXWPSOSJPW-UHFFFAOYSA-N
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Description

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzyl alcohol and pyrrolidine.

    Reaction Conditions: The 2-methylbenzyl alcohol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The product is purified by recrystallization from an appropriate solvent to obtain this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or alkoxides replace the benzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

    Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions

Major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted pyrrolidines.

Scientific Research Applications

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.

    3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride: The presence of a chlorine atom can significantly alter the compound’s chemical properties and interactions with biological targets.

    3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride: The fluorine atom can enhance the compound’s stability and influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)10-15-9-12-6-7-14-8-12;/h2-5,12,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHKXWPSOSJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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